1,4-Diaminobutane Dihydrobromide

Catalog No.
S3316757
CAS No.
18773-04-1
M.F
C4H13BrN2
M. Wt
169.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,4-Diaminobutane Dihydrobromide

CAS Number

18773-04-1

Product Name

1,4-Diaminobutane Dihydrobromide

IUPAC Name

butane-1,4-diamine;hydrobromide

Molecular Formula

C4H13BrN2

Molecular Weight

169.06 g/mol

InChI

InChI=1S/C4H12N2.BrH/c5-3-1-2-4-6;/h1-6H2;1H

InChI Key

ZYTYCJCQGXUMPI-UHFFFAOYSA-N

SMILES

C(CCN)CN.Br.Br

Canonical SMILES

C(CCN)CN.Br

1,4-Diaminobutane Dihydrobromide, also known as tetramethylenediamine dihydrobromide, is an organic compound with the molecular formula C4H12Br2N2C_4H_{12}Br_2N_2 and a molecular weight of approximately 249.98 g/mol. It appears as a white crystalline solid that is highly soluble in water. This compound is structurally related to putrescine, a naturally occurring polyamine involved in cellular processes, and serves as a precursor to other biologically significant molecules such as spermidine. The compound is notable for its basic properties due to the presence of amino groups, allowing it to form salts with strong acids .

Putrescine dihydrobromide itself likely doesn't have a specific mechanism of action in scientific research. However, putrescine, the parent molecule, is being investigated for its potential role in various biological processes. For example, studies suggest putrescine may be involved in cell growth, differentiation, and polyamine metabolism []. Putrescine dihydrobromide may be used as a research tool to study these processes by providing a source of putrescine in a controlled manner.

Typical of diamines:

  • Substitution Reactions: The amino groups can engage in nucleophilic substitution, allowing for the formation of new compounds when reacted with electrophiles.
  • Oxidation and Reduction Reactions: Under specific conditions, this compound can undergo oxidation or reduction, leading to different derivatives.
  • Polymerization: It serves as a cross-linking agent in polymer chemistry, contributing to the formation of complex polymer networks that enhance mechanical properties .

This compound exhibits significant biological activity, particularly in neurobiology. It can bind to the polyamine modulatory site of the N-methyl D-aspartate receptor, enhancing NMDA-induced currents. This interaction suggests a role in modulating neurotransmission and may influence synaptic plasticity. Additionally, 1,4-Diaminobutane Dihydrobromide is involved in the synthesis of gamma-aminobutyric acid, an important inhibitory neurotransmitter .

The synthesis of 1,4-Diaminobutane Dihydrobromide typically involves neutralizing 1,4-diaminobutane with hydrobromic acid. This process can be accomplished through various methods:

  • Direct Neutralization: Mixing 1,4-diaminobutane with hydrobromic acid under controlled conditions leads to the formation of the dihydrobromide salt.
  • Reflux Method: Heating the mixture enhances reaction rates and yields purer products.
  • Crystallization: Post-reaction purification can be achieved through crystallization techniques to isolate the dihydrobromide form from impurities .

1,4-Diaminobutane Dihydrobromide has diverse applications across various fields:

  • Polymer Chemistry: Acts as a cross-linking agent in the synthesis of polymers with enhanced mechanical properties.
  • Biochemical Research: Utilized in preparing specialized cell culture media for stem cells and other cell types.
  • Pharmaceuticals: Serves as an intermediate in synthesizing pharmaceutical compounds and agrochemicals due to its reactivity .
  • Neuroscience: Investigated for its potential roles in modulating neurotransmitter systems and neuronal health .

Studies have indicated that 1,4-Diaminobutane Dihydrobromide interacts with several biological systems:

  • NMDA Receptor Modulation: Its binding at the polyamine site enhances NMDA receptor activity, suggesting potential implications for cognitive function and neuroprotection.
  • Cellular Stress Responses: Research indicates that it may act as a marker for stress responses in plants and animals alike .
  • Toxicological Assessments: Investigations into its hepatotoxicity highlight the importance of understanding dosage and exposure risks associated with its use in laboratory settings .

Several compounds share structural or functional similarities with 1,4-Diaminobutane Dihydrobromide. Here are some notable examples:

Compound NameMolecular FormulaKey Features
PutrescineC4H12N2C_4H_{12}N_2Naturally occurring diamine; involved in cellular functions.
SpermidineC7H18N4C_7H_{18}N_4Polyamine involved in cellular growth; derived from putrescine.
CadaverineC5H14N2C_5H_{14}N_2A biogenic amine produced during amino acid degradation; related to putrescine metabolism.
1,3-DiaminopropaneC3H10N2C_3H_{10}N_2Similar diamine structure; used in polymer synthesis.

Uniqueness

1,4-Diaminobutane Dihydrobromide stands out due to its specific role as a cross-linking agent in polymer chemistry and its significant interactions with neurotransmitter systems compared to other diamines. Its dual functionality in both biochemical applications and material science makes it a unique compound within this class of chemicals .

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

3

Exact Mass

168.02621 g/mol

Monoisotopic Mass

168.02621 g/mol

Heavy Atom Count

7

Dates

Modify: 2023-08-19

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